[(3R,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Hydroxylation: Introduction of the hydroxyl group at the 17th position using reagents like osmium tetroxide or hydrogen peroxide.
Acetylation: Acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[(3R,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: Reduction of the ketone or aldehyde back to the hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions at the acetate group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Chemistry
In chemistry, [(3R,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biology, this compound is studied for its potential role in cellular processes and signaling pathways. It is used in research to understand its effects on cell growth, differentiation, and apoptosis .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It has shown promise in the treatment of certain diseases due to its bioactive properties .
Industry
In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of [(3R,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors, leading to changes in cellular functions. The exact pathways and targets vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((2R,5R)-5,7-Dihydroxyheptan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
- (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate
- (8R,9S,10R,13S,14S,17S)-17-Acetyl-6,10,13-trimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[3H-cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl acetate
Uniqueness
[(3R,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate stands out due to its specific stereochemistry and functional groups, which confer unique biological and chemical properties.
Properties
CAS No. |
17913-39-2 |
---|---|
Molecular Formula |
C22H34O3 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
[(3R,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C22H34O3/c1-14(23)25-16-7-10-20(2)15(13-16)5-6-17-18(20)8-11-21(3)19(17)9-12-22(21,4)24/h7,10,15-19,24H,5-6,8-9,11-13H2,1-4H3/t15-,16-,17+,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
UHKAWYVFEDUNRA-JHSHEYHPSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2CC[C@H]3[C@@H]4CC[C@]([C@]4(CC[C@@H]3[C@]2(C=C1)C)C)(C)O |
Canonical SMILES |
CC(=O)OC1CC2CCC3C4CCC(C4(CCC3C2(C=C1)C)C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.